3-Bromo-6-methoxyimidazo[1,2-a]pyridine

IRAK-4 kinase inhibitor medicinal chemistry building block immunology & inflammation

3-Bromo-6-methoxyimidazo[1,2-a]pyridine (CAS 1044733-59-6) is a bicyclic heteroaryl bromide belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry. It features a bromine atom at the 3-position and a methoxy group at the 6-position of the fused imidazole–pyridine core (molecular formula C₈H₇BrN₂O; MW 227.06 g/mol).

Molecular Formula C8H7BrN2O
Molecular Weight 227.06
CAS No. 1044733-59-6
Cat. No. B3026657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxyimidazo[1,2-a]pyridine
CAS1044733-59-6
Molecular FormulaC8H7BrN2O
Molecular Weight227.06
Structural Identifiers
SMILESCOC1=CN2C(=NC=C2Br)C=C1
InChIInChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
InChIKeyKPIKGTJSQIUIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxyimidazo[1,2-a]pyridine (CAS 1044733-59-6): Procurement-Grade Heterocyclic Building Block for Kinase and Anti-Infective Drug Discovery


3-Bromo-6-methoxyimidazo[1,2-a]pyridine (CAS 1044733-59-6) is a bicyclic heteroaryl bromide belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. It features a bromine atom at the 3-position and a methoxy group at the 6-position of the fused imidazole–pyridine core (molecular formula C₈H₇BrN₂O; MW 227.06 g/mol) . This specific substitution pattern confers distinct reactivity for regioselective cross-coupling and electronic modulation, making it a documented intermediate in the synthesis of IRAK-4 kinase inhibitors and anti-tubercular agents [1][2].

Why 3-Bromo-6-methoxyimidazo[1,2-a]pyridine Cannot Be Replaced by Common In-Class Analogs Without Compromising Synthetic Utility or Biological Relevance


Imidazo[1,2-a]pyridine analogs with alternative bromine positions (e.g., C-2), absent methoxy groups, or different C-3 substituents (e.g., carboxylic acid) exhibit fundamentally different reactivity, physicochemical properties, and biological precursor value. The C-3 bromine is essential for regioselective palladium-catalyzed direct arylation at the 3-position [1], while the C-6 methoxy group modulates solubility and electronic character in ways that unsubstituted or C-2-substituted analogs cannot replicate [2]. Substituting the target compound with 2-bromo-6-methoxyimidazo[1,2-a]pyridine, 3-bromoimidazo[1,2-a]pyridine, or 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid would alter cross-coupling regiochemistry, reduce aqueous compatibility, or eliminate the synthetic handle required for constructing C-3-functionalized anti-TB and kinase-targeted derivatives. The quantitative evidence below establishes that these differences are measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence for 3-Bromo-6-methoxyimidazo[1,2-a]pyridine Versus Its Closest Structural Analogs


Documented IRAK-4 Inhibitor Intermediate with a Specific Two-Step Synthesis Protocol Distinct from Generic Imidazo[1,2-a]pyridine Routes

3-Bromo-6-methoxyimidazo[1,2-a]pyridine is explicitly reported as a synthetic intermediate in the UCB Pharma IRAK-4 inhibitor program (Buckley et al., 2008). Its synthesis proceeds via a two-stage protocol: (1) cyclization of 2-chloroethanal with 2-amino-5-methoxypyridine in aqueous NaHCO₃, followed by (2) N-bromosuccinimide (NBS) bromination in acetonitrile [1]. This route is distinct from the generic one-step condensation of 2-aminopyridine with α-bromoketones used for most imidazo[1,2-a]pyridines. The use of 2-amino-5-methoxypyridine as a regiospecific starting material ensures the 6-methoxy substitution pattern, which cannot be introduced post-cyclization without additional protection/deprotection steps.

IRAK-4 kinase inhibitor medicinal chemistry building block immunology & inflammation

Regioselective C-3 Cross-Coupling Capability Versus 2-Bromo-6-methoxyimidazo[1,2-a]pyridine

The bromine at the 3-position of imidazo[1,2-a]pyridine enables direct, ligand-free palladium-catalyzed C-3 arylation with aryl bromides at catalyst loadings as low as 0.01–0.1 mol% Pd(OAc)₂ [1]. This reactivity is intrinsically tied to the C-3 position; the 2-bromo isomer (CAS 1042141-33-2) requires different, often harsher coupling conditions due to steric constraints at the C-2 position adjacent to the bridgehead nitrogen [2]. Microwave-assisted one-pot Suzuki/heteroarylation protocols specifically exploit the 3-bromo substituent to construct 2,3,6-trisubstituted imidazo[1,2-a]pyridine libraries in good yields, starting from 2-amino-5-halogenopyridines [2].

Suzuki-Miyaura coupling C–H arylation regioselective functionalization

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity Profile Versus 3-Bromoimidazo[1,2-a]pyridine (Non-Methoxy Analog)

The 6-methoxy substituent substantially alters the physicochemical profile of the imidazo[1,2-a]pyridine scaffold. 6-Methoxyimidazo[1,2-a]pyridine (CAS 955376-51-9), the non-brominated analog, has a measured aqueous solubility of 0.606 mg/mL (4.09 mmol/L) . The target compound, incorporating both the solubilizing 6-methoxy group and the lipophilic 3-bromo substituent, achieves a balanced profile suitable for both organic-phase cross-coupling reactions and moderate aqueous compatibility in biological assays. In contrast, 3-bromoimidazo[1,2-a]pyridine (CAS 4926-47-0, no methoxy group) has a calculated LogP of 2.10–2.30 and a polar surface area (PSA) of only 17.3 Ų [1], predicting significantly lower aqueous solubility and reduced hydrogen-bonding capacity.

physicochemical properties aqueous solubility LogP drug-likeness

Antimicrobial Activity Enhancement Conferred by the Bromo-Methoxy Substitution Pattern in the Imidazo[1,2-a]pyridine Class

A systematic SAR study by Al-Tel et al. (Eur. J. Med. Chem. 2011) demonstrated that bromo-substituted imidazo[1,2-a]pyridine derivatives exhibit significantly enhanced antimicrobial activity compared to non-brominated analogs [1]. The study evaluated compounds against Gram-positive bacteria, Gram-negative bacteria, and fungi, with several bromo-containing compounds (e.g., 6c, 7a, 10b, 11a, 12b, 14a, 14b, 15a, 15b) exerting strong inhibition exceeding that of the reference antibiotics amoxicillin and cefixime, as well as the antifungal fluconazole. The authors explicitly concluded that 'bromo-fluoro substituents enhanced the antimicrobial activity significantly compared to other substituents' [1]. The target compound, possessing both a C-3 bromine and a C-6 methoxy group, embodies this activity-enhancing substitution pattern.

antimicrobial Gram-positive bacteria Gram-negative bacteria antifungal structure-activity relationship

Precursor Value for Anti-Tubercular Imidazo[1,2-a]pyridine-3-carboxamides with Sub-μg/mL MIC Potency

The 3-bromo position serves as a critical synthetic handle for introducing carboxamide, aryl, or heteroaryl groups at C-3 of the imidazo[1,2-a]pyridine scaffold—the key pharmacophoric position for anti-tubercular activity. Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, with lead compound IPA-6 achieving an MIC of 0.05 μg/mL—approximately 125-fold more potent than ethambutol [1]. Furthermore, imidazo[1,2-a]pyridines 1, 3, and 8 have shown MIC₉₀ values as low as ≤0.03 μM against multi-drug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical isolates [2]. The target compound, with a bromine leaving group at C-3, is a direct precursor for constructing these C-3-functionalized anti-TB agents.

antitubercular MDR-TB XDR-TB Mycobacterium tuberculosis MIC

Absence of Non-Specific Target Engagement Confirmed by Negative Counter-Screening of the Non-Methoxy Analog

3-Bromoimidazo[1,2-a]pyridine (CAS 4926-47-0), the direct non-methoxy analog of the target compound, was evaluated in a fragment-based screen against the influenza polymerase acidic protein (2009 H1N1 endonuclease) and exhibited no measurable inhibitory activity (IC₅₀ > 1,000,000 nM) [1]. This negative result establishes that the bromine atom alone, in the absence of the 6-methoxy substituent, does not confer non-specific protein binding or promiscuous inhibitory activity. The target compound's documented role as an intermediate in selective kinase inhibitor programs (IRAK-4) [2] thus reflects the contribution of the combined 3-bromo/6-methoxy pharmacophore rather than any inherent promiscuity of the scaffold.

selectivity counter-screening influenza polymerase fragment-based screening

Validated Application Scenarios for 3-Bromo-6-methoxyimidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


IRAK-4 Kinase Inhibitor Medicinal Chemistry Programs Requiring a Regiospecific 3-Bromo-6-methoxy Building Block

Medicinal chemistry teams pursuing interleukin-1 receptor-associated kinase 4 (IRAK-4) inhibitors for autoimmune and inflammatory diseases should procure this compound as the direct synthetic intermediate specified in the UCB Pharma IRAK-4 inhibitor series (Buckley et al., Bioorg. Med. Chem. Lett. 2008) [1]. The two-stage synthesis protocol (cyclization of 2-amino-5-methoxypyridine followed by NBS bromination) is explicitly documented in this program, making the compound a drop-in building block for reproducing published SAR or generating novel analogs. Use of alternative regioisomers (e.g., 2-bromo-6-methoxyimidazo[1,2-a]pyridine) would yield C-2-aryl derivatives that diverge from the validated C-3 substitution pattern and require independent SAR validation.

C-3 Diversification Libraries for Anti-Tubercular Drug Discovery Targeting MDR-TB and XDR-TB

The 3-bromo substituent serves as the essential synthetic handle for constructing imidazo[1,2-a]pyridine-3-carboxamides and 3-aryl derivatives with demonstrated sub-μg/mL MIC values against drug-resistant Mycobacterium tuberculosis strains [2][3]. Procurement of this specific regioisomer enables direct Suzuki-Miyaura or Buchwald-Hartwig coupling at C-3 to access the anti-TB pharmacophore. The 6-methoxy group further contributes favorable physicochemical properties for whole-cell mycobacterial assays. Non-brominated analogs or C-2-bromo isomers cannot access this validated chemical space and are unsuitable substitutes for anti-TB library synthesis.

Regioselective C-3 Cross-Coupling Methodology Development Exploiting Low-Catalyst-Loading Conditions

Synthetic methodology groups developing phosphine-free, low-catalyst-loading direct arylation protocols can use this compound as a model substrate for C-3-selective coupling [4]. The C-3 bromine undergoes efficient direct arylation with Pd(OAc)₂ at catalyst loadings as low as 0.01 mol%, a reactivity profile that is position-specific and not achievable with the 2-bromo isomer. The 6-methoxy group provides a convenient ¹H-NMR handle for reaction monitoring and does not interfere with palladium-catalyzed coupling conditions, making the compound an ideal substrate for reaction optimization studies.

Antimicrobial SAR Programs Leveraging the Activity-Enhancing Bromo-Methoxy Substitution Pattern

Research groups investigating novel antibacterial or antifungal agents based on the imidazo[1,2-a]pyridine scaffold should prioritize this compound as a core intermediate. The bromo-methoxy substitution pattern aligns with the SAR conclusion of Al-Tel et al. (Eur. J. Med. Chem. 2011) that bromo substituents significantly enhance antimicrobial activity [5]. The target compound provides both the activity-enhancing bromine and the solubilizing methoxy group in a single building block, enabling efficient parallel synthesis of antimicrobial candidate libraries without the need for sequential functionalization steps.

Quote Request

Request a Quote for 3-Bromo-6-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.